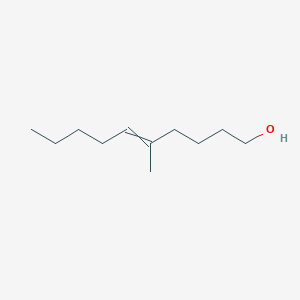
5-Methyldec-5-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyldec-5-en-1-ol: is an organic compound with the molecular formula C11H22O It is a type of alcohol characterized by a hydroxyl group (-OH) attached to a carbon chain that includes a double bond and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyldec-5-en-1-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 5-methyldec-5-en-1-ene. This reaction typically uses borane (BH3) or a borane complex as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 5-methyldec-5-en-1-al. This process uses a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve the desired alcohol.
Chemical Reactions Analysis
Types of Reactions: 5-Methyldec-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-methyldec-5-en-1-al using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: It can be reduced to 5-methyldecane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 5-methyldec-5-en-1-chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 5-Methyldec-5-en-1-al.
Reduction: 5-Methyldecane.
Substitution: 5-Methyldec-5-en-1-chloride.
Scientific Research Applications
5-Methyldec-5-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of metabolic pathways involving alcohols.
Medicine: Research into its potential therapeutic effects and its role in drug synthesis is ongoing.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 5-Methyldec-5-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond in the compound allows for potential reactions with enzymes and other proteins, affecting cellular pathways.
Comparison with Similar Compounds
5-Methyldecane: Lacks the hydroxyl group and double bond, making it less reactive.
5-Methyldec-5-en-1-al: Contains an aldehyde group instead of a hydroxyl group, leading to different reactivity.
5-Methyldec-5-en-1-chloride: Has a chloride group instead of a hydroxyl group, resulting in different chemical properties.
Uniqueness: 5-Methyldec-5-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
Properties
CAS No. |
131888-05-6 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
5-methyldec-5-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-3-4-5-8-11(2)9-6-7-10-12/h8,12H,3-7,9-10H2,1-2H3 |
InChI Key |
GROHJFLFSBRDJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(C)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol](/img/structure/B14285184.png)

![Methyl 3-[(fluorosulfonyl)oxy]benzoate](/img/structure/B14285194.png)
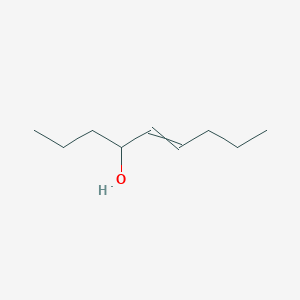
![3-Amino-2-{[(naphthalen-2-yl)oxy]methyl}quinazolin-4(3H)-one](/img/structure/B14285209.png)
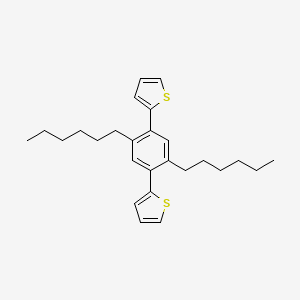
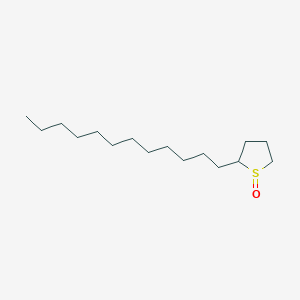
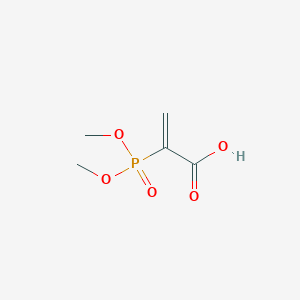
![2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14285241.png)
![6-ethoxy-2-(3-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14285247.png)
![N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide](/img/structure/B14285266.png)
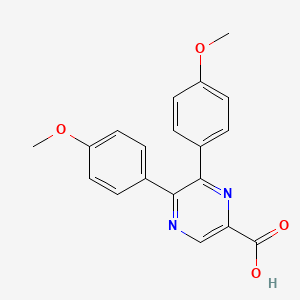

![Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)-](/img/structure/B14285280.png)
